molecular formula C18H18O5 B2874900 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 893732-54-2

3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B2874900
CAS No.: 893732-54-2
M. Wt: 314.337
InChI Key: AQECLKWCZSRNED-UHFFFAOYSA-N
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Description

3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C18H18O5

Scientific Research Applications

3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has been classified under GHS07 and has the hazard statement H302 . The precautionary statements are P301 + P312 + P330 . This indicates that if swallowed, one should call a poison center or doctor if they feel unwell, and rinse mouth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-acetyl-2-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(4-(1-Hydroxyethyl)-2-methoxyphenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to specific proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methoxyphenoxy)methyl]-4-methoxybenzaldehyde
  • 3-[(4-Acetylphenoxy)methyl]-4-methoxybenzaldehyde
  • 3-[(4-Acetyl-2-methoxyphenoxy)methyl]benzaldehyde

Uniqueness

3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[(4-acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-12(20)14-5-7-17(18(9-14)22-3)23-11-15-8-13(10-19)4-6-16(15)21-2/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQECLKWCZSRNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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